CL316243, chemically known as Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate, is a synthetic compound widely utilized in scientific research for its high selectivity and potency towards β3-adrenergic receptors (β3-AR). It serves as a valuable tool for investigating the physiological roles of β3-ARs and their therapeutic potential in various diseases. [, , , , , , , , , , , ]
Understanding Ligand-Directed Signaling: Research suggests that CL316243 may activate β3-ARs in a biased manner, preferentially activating specific signaling pathways over others. Further investigation into this phenomenon could lead to the development of even more targeted therapeutics with fewer side effects. [, ]
CL-316243 is derived from the class of compounds known as adrenergic agonists, specifically targeting the beta-3 adrenergic receptor. It exhibits high selectivity, with an effective concentration (EC50) of approximately 3 nM, making it over 10,000 times more selective for the beta-3 receptor compared to beta-1 and beta-2 receptors . This specificity allows for targeted metabolic effects without significant interaction with other adrenergic pathways.
The synthesis of CL-316243 involves several chemical reactions that yield the final product in a controlled laboratory environment. While specific proprietary methods may not be publicly detailed, the general approach includes:
The precise parameters (e.g., temperature, reaction time) can vary based on the specific protocol used but are critical for achieving high yields and purity levels.
The molecular formula of CL-316243 is , with a molecular weight of approximately 465.8 g/mol . The structure features:
The compound's stereochemistry is also significant; it contains chiral centers that can influence its biological activity. The three-dimensional conformation plays a crucial role in its interaction with target receptors.
CL-316243 participates in various biochemical reactions primarily involving:
These reactions underscore its potential therapeutic applications in metabolic disorders.
The mechanism of action of CL-316243 is centered on its role as a beta-3 adrenergic receptor agonist:
This mechanism highlights its potential for treating obesity-related conditions.
CL-316243 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential clinical use.
CL-316243 has several scientific applications:
CL-316243 (chemical name: (R,R)-5-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt) is a synthetic selective agonist of the β³-adrenergic receptor (β³-AR). Its molecular formula is C₂₀H₁₈ClNO₇·2Na, yielding a molecular weight of 465.79 g/mol [4] [8] [10]. The compound features two stereogenic centers, conferring an absolute (R,R) configuration essential for its pharmacological activity. Structurally, it comprises:
CL-316243 demonstrates exceptional selectivity for the β³-AR subtype, with a half-maximal effective concentration (EC₅₀) of 3 nM for human β³-AR. In contrast, its activity at β¹- and β²-adrenergic receptors is negligible (EC₅₀ > 100 µM) [4] [8]. This selectivity arises from its unique interaction with transmembrane domains 2, 3, 4, and 7 of the β³-AR, regions critical for ligand binding and Gαs protein activation [3]. The compound exists as a disodium salt to enhance aqueous solubility (>4.55 mg/mL in water at pH 12) [4]. Table 1 summarizes key physicochemical and pharmacological properties.
Table 1: Chemical and Pharmacological Profile of CL-316243
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₈ClNO₇·2Na |
Molecular Weight | 465.79 g/mol |
CAS Registry Number | 138908-40-4 |
Configuration | (R,R)-enantiomer |
β³-AR EC₅₀ (Human) | 3 nM |
β²-AR EC₅₀ (Human) | 262 µM |
Aqueous Solubility | >4.55 mg/mL (pH 12) |
Primary Mechanism | Selective β³-adrenergic receptor agonism |
The development of CL-316243 emerged from efforts to target β³-adrenergic receptors (β³-ARs), first cloned in 1989 [2] [3]. Early β-AR agonists (e.g., isoproterenol) non-selectively activated β¹- and β²-ARs, causing cardiovascular side effects (tachycardia, hypertension) that limited their therapeutic utility for metabolic diseases [3]. The discovery of β³-AR—distinctly expressed in adipose tissue—offered a pathway to modulate metabolism without cardiotoxicity [2] [7].
First-generation β³-AR agonists (e.g., BRL37344) exhibited species-specific pharmacology: high potency in rodents but reduced efficacy in humans due to receptor structural divergence (e.g., human β³-AR has a shorter C-terminus vs. murine receptors) [3]. CL-316243 was engineered to overcome this limitation. Key milestones include:
CL-316243 exemplifies the translational challenges in β³-AR targeting: despite promising preclinical metabolic effects, no selective agonist has achieved broad clinical success for obesity/diabetes, partly due to receptor desensitization debates and tissue-specific signaling [2] [7].
Table 2: Evolution of β³-Adrenergic Receptor Agonists
Generation | Representative Compound | Key Advances | Limitations |
---|---|---|---|
First | BRL37344 | Proof-of-concept for β₃-AR-mediated lipolysis | Low human potency; β₁/β₂ off-target effects |
Second | CL-316243 | Enhanced human selectivity; metabolic stability | Low oral bioavailability |
Clinical | Mirabegron | FDA-approved for overactive bladder | Moderate β₃-AR efficacy in humans |
β³-adrenergic receptors (β³-ARs) are Gₛ-protein coupled receptors (GPCRs) predominantly expressed in adipose tissue, where they orchestrate lipid mobilization and thermogenesis. CL-316243 activates these receptors, triggering two primary metabolic cascades:
Human β³-AR exhibits biased signaling: In adipocytes, it primarily couples to Gαs/cAMP, but in cardiomyocytes, it activates Gαi/nitric oxide synthase (eNOS)/cGMP pathways—explaining its metabolic efficacy without cardiac stimulation [2] [3]. Table 3 contrasts tissue-specific effects.
Table 3: Metabolic Actions of CL-316243 via β³-Adrenergic Receptor Activation
Tissue | Primary Signaling Pathway | Biological Effect | Functional Outcome |
---|---|---|---|
Brown Adipose | Gαs → cAMP → PKA | UCP1 activation; mitochondrial uncoupling | Thermogenesis; ↑ energy expenditure |
White Adipose | Gαs → cAMP → PKA | HSL phosphorylation; beige adipocyte recruitment | Lipolysis; ↑ insulin sensitivity |
Skeletal Muscle | Indirect (FFA oxidation) | ↑ Glucose transporter 4 (GLUT4) translocation | ↑ Glucose uptake |
Liver | Indirect (FFA flux reduction) | ↓ Gluconeogenic enzyme expression | ↓ Hepatic glucose output |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4